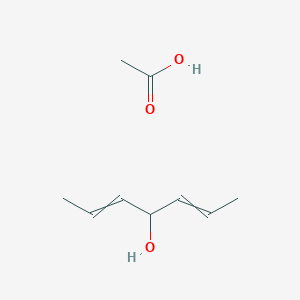

Acetic acid--hepta-2,5-dien-4-ol (1/1)

Description

Overview of Supramolecular Chemistry and Molecular Recognition Principles

Supramolecular chemistry is often described as "chemistry beyond the molecule." nih.gov It investigates the assembly of two or more chemical species held together by intermolecular forces. unacademy.com Unlike traditional chemistry that focuses on the covalent bond, supramolecular chemistry examines weaker and reversible non-covalent interactions. wikipedia.org These interactions are central to many biological processes and are the foundation for the development of novel materials and technologies. youtube.com

The primary non-covalent interactions that govern supramolecular assemblies include:

Hydrogen bonding: A particularly strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. pressbooks.pub

Van der Waals forces: These are weaker interactions that include dipole-dipole forces, dipole-induced dipole forces, and London dispersion forces. pressbooks.pub

Pi-pi interactions: These occur between aromatic rings.

Electrostatic interactions: These are attractive or repulsive forces between charged species. wikipedia.org

A core concept in supramolecular chemistry is molecular recognition . This refers to the specific binding of one molecule (a "guest") to a complementary molecule (a "host") to form a stable "host-guest" complex. chemeurope.com This principle is famously analogized to a "lock and key" mechanism, first proposed by Hermann Emil Fischer in 1894 to describe enzyme-substrate interactions. wikipedia.org The specificity of molecular recognition arises from the geometric and chemical complementarity between the host and guest molecules. nih.gov

Another fundamental principle is molecular self-assembly , where molecules spontaneously organize into well-defined, stable structures without external guidance. youtube.com This process is driven by the minimization of energy through the formation of multiple non-covalent interactions. The double helix structure of DNA is a prime example of molecular self-assembly and recognition, where specific hydrogen bonds form between complementary base pairs. youtube.com

Interactive Table: Key Principles of Supramolecular Chemistry

| Principle | Description | Driving Forces | Example |

| Molecular Recognition | Specific binding between a host and a guest molecule. | Geometric and chemical complementarity. | Enzyme-substrate binding. wikipedia.org |

| Self-Assembly | Spontaneous organization of molecules into ordered structures. youtube.com | Minimization of energy through non-covalent interactions. | DNA double helix formation. youtube.com |

| Host-Guest Chemistry | Formation of a complex where one molecule (host) encloses another (guest). chemeurope.com | Non-covalent interactions. | Crown ethers binding cations. chemeurope.com |

Fundamental Role of Carboxylic Acid-Alcohol Interactions in Chemical Systems

The interaction between carboxylic acids and alcohols is a classic and vital example of non-covalent bonding in chemical and biological systems. This interaction is primarily mediated by hydrogen bonding. The carboxylic acid group (-COOH) is an excellent hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). Similarly, the hydroxyl group (-OH) of an alcohol can act as both a hydrogen bond donor and acceptor.

This dual functionality allows for the formation of strong and directional hydrogen bonds, leading to the creation of stable supramolecular structures. For instance, in the presence of an alcohol, a carboxylic acid can form a hydrogen-bonded complex. Computational studies on the interaction of acetic acid with water (a simple alcohol analog) have identified stable conformers where cyclic double hydrogen bonds are formed, indicating a strong and specific interaction. aip.org

The strength of these interactions is significant, typically in the range of 1-5 kcal/mol per hydrogen bond. wikipedia.org While a single hydrogen bond is much weaker than a covalent bond, the cumulative effect of multiple hydrogen bonds can lead to highly stable and organized molecular assemblies. This type of interaction is not only fundamental to supramolecular chemistry but also underpins important organic reactions, such as Fischer esterification, where an alcohol and a carboxylic acid react to form an ester in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com

Interactive Table: Properties of Functional Groups in Carboxylic Acid-Alcohol Interactions

| Functional Group | Molecule Type | Hydrogen Bond Capability | Role in Interaction |

| Carboxyl (-COOH) | Carboxylic Acid | Donor (O-H) and Acceptor (C=O) | Forms strong, directional hydrogen bonds. |

| Hydroxyl (-OH) | Alcohol | Donor (O-H) and Acceptor (O) | Acts as a bridge, connecting through hydrogen bonds. |

Contextual Significance of the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct in Research

While specific research on the isolated Acetic acid--hepta-2,5-dien-4-ol (1/1) adduct is not extensively documented in publicly available literature, its value lies in its role as an exemplary model system for studying the principles of molecular recognition between a simple carboxylic acid and a more complex alcohol. An "adduct" refers to a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. epa.govnih.gov

Acetic acid is a simple, well-characterized carboxylic acid. Hepta-2,5-dien-4-ol is an alcohol with a seven-carbon chain containing two double bonds and a hydroxyl group. nih.gov The formation of a 1:1 adduct between these two molecules would be governed by the hydrogen bonding interactions between the carboxylic acid group of acetic acid and the hydroxyl group of hepta-2,5-dien-4-ol.

By studying this model system, researchers can elucidate several key aspects of non-covalent interactions:

Binding Stoichiometry and Geometry: Investigating the preferred 1:1 ratio and the spatial arrangement of the two molecules in the complex.

Influence of Molecular Structure: Understanding how the unsaturated carbon chain of hepta-2,5-dien-4-ol might influence the hydrogen bonding interaction, for example, through steric effects or subtle electronic effects.

This adduct serves as an excellent pedagogical tool and a simplified model for more complex biological systems where interactions between carboxylic acid-containing molecules (like amino acids) and alcohol-containing molecules (like sugars or other amino acids) are ubiquitous. wikipedia.org Understanding the fundamental forces at play in a simple system like the acetic acid--hepta-2,5-dien-4-ol adduct provides a solid foundation for comprehending the intricate molecular recognition events that govern life itself.

Interactive Table: Properties of Individual Components

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Functional Group |

| Acetic Acid | C₂H₄O₂ | 60.05 | Carboxylic Acid (-COOH) |

| Hepta-2,5-dien-4-ol | C₇H₁₂O | 112.17 nih.gov | Alcohol (-OH) |

Properties

CAS No. |

80639-23-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

acetic acid;hepta-2,5-dien-4-ol |

InChI |

InChI=1S/C7H12O.C2H4O2/c1-3-5-7(8)6-4-2;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4) |

InChI Key |

VSMFTXDKUIUOPP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C=CC)O.CC(=O)O |

Origin of Product |

United States |

Formation and Synthesis Methodologies for the Acetic Acid Hepta 2,5 Dien 4 Ol 1/1 Adduct

Strategies for Non-Covalent Complex Assembly

The assembly of the Acetic acid--hepta-2,5-dien-4-ol (1/1) adduct relies on the formation of a stable hydrogen-bonded complex between the carboxylic acid group of acetic acid and the hydroxyl group of hepta-2,5-dien-4-ol. Both solution-phase and solid-state methods can be employed to achieve this complexation.

Co-crystallization and Solid-State Synthesis Approaches

Co-crystallization is a powerful technique for isolating discrete, stoichiometrically defined adducts in the solid state. nih.gov This method involves the crystallization of a multi-component system where the components are held together by non-covalent interactions. For the Acetic acid--hepta-2,5-dien-4-ol (1/1) adduct, co-crystallization would involve dissolving stoichiometric amounts of both components in a suitable solvent and allowing the solvent to evaporate slowly. The resulting co-crystal would feature a regular crystalline lattice with a repeating unit of one acetic acid molecule hydrogen-bonded to one hepta-2,5-dien-4-ol molecule.

Several techniques can be employed for co-crystallization, as summarized in the table below.

| Co-crystallization Technique | Description | Applicability |

| Solvent Evaporation | The components are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. tbzmed.ac.ir | Widely used and effective if a suitable common solvent is found. |

| Grinding | The solid components are ground together, either neat or with a small amount of a liquid additive (liquid-assisted grinding), to induce co-crystal formation. nih.gov | Useful for screening co-crystal formation and for solvent-free synthesis. |

| Slurry Conversion | The solid components are stirred in a solvent in which they are sparingly soluble. The more stable co-crystal phase will eventually crystallize from the slurry. tbzmed.ac.ir | Effective for finding the most thermodynamically stable co-crystal form. |

| Antisolvent Addition | The components are dissolved in a solvent, and then an antisolvent (in which the co-crystal is insoluble) is added to induce precipitation. nih.gov | A rapid method for inducing crystallization. |

While a crystal structure for the specific Acetic acid--hepta-2,5-dien-4-ol (1/1) adduct is not reported, numerous 1:1 co-crystals of acetic acid with other organic molecules have been characterized, demonstrating the feasibility of this approach.

Factors Influencing Adduct Formation Stoichiometry (1/1 Ratio)

The 1:1 stoichiometry of the Acetic acid--hepta-2,5-dien-4-ol adduct is primarily dictated by the complementary hydrogen bonding capabilities of the two molecules. Acetic acid possesses a carboxylic acid group, which has one strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the carbonyl oxygen). Hepta-2,5-dien-4-ol has a hydroxyl group, which contains one hydrogen bond donor and can also act as a hydrogen bond acceptor.

The most stable hydrogen-bonded arrangement between these two molecules is a cyclic or linear structure where the hydroxyl group of acetic acid donates a proton to the hydroxyl oxygen of the alcohol, and the hydroxyl proton of the alcohol may interact with the carbonyl oxygen of the acetic acid. This donor-acceptor pairing naturally leads to a 1:1 complex.

A significant competing reaction is the dimerization of acetic acid itself, where two acetic acid molecules form a stable cyclic dimer through two hydrogen bonds. libretexts.orgbrainly.comlibretexts.org The equilibrium between the acetic acid dimer and the 1:1 adduct with hepta-2,5-dien-4-ol will be influenced by the relative strengths of the hydrogen bonds and the concentrations of the species involved. The presence of the alcohol can disrupt the acetic acid dimer to form the hetero-adduct.

The steric hindrance around the hydroxyl group of hepta-2,5-dien-4-ol and the presence of the unsaturated bonds are not expected to be significant enough to prevent the formation of a 1:1 adduct, although they may influence the precise geometry and strength of the hydrogen bond.

Reaction Thermodynamics and Kinetics of Acetic Acid--Hepta-2,5-dien-4-ol Adduct Formation

The formation of the Acetic acid--hepta-2,5-dien-4-ol adduct is an exothermic process driven by the favorable enthalpy change associated with the formation of a stable hydrogen bond. The process is, however, accompanied by a decrease in entropy due to the association of two molecules into a single complex.

Thermodynamic parameters for analogous systems provide insight into the energetics of this adduct formation.

| Reaction | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | K (at 298 K) |

| 2 CH₃COOH ⇌ (CH₃COOH)₂ | Benzene | - | - | 1.5 x 10² M⁻¹ |

| 2 CH₃COOH ⇌ (CH₃COOH)₂ | Water | - | - | 3.6 x 10⁻² M⁻¹ |

| CH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂O | - | ~0 | - | ~4 |

| Acetic Acid Dimerization (Vapor Phase) | - | -58.5 | -136.0 | - |

| Acetic Acid + Ethanol (B145695) Association (Vapor Phase) | - | -46.0 | - | - |

Data compiled from various sources. nih.govlibretexts.orgbrainly.comquora.com Note that the esterification data represents a covalent reaction, not just adduct formation, but is included for context.

Advanced Spectroscopic Characterization of the Acetic Acid Hepta 2,5 Dien 4 Ol 1/1 Adduct

Vibrational Spectroscopy for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. The formation of a hydrogen bond in the Acetic acid--hepta-2,5-dien-4-ol adduct introduces significant and observable changes in the vibrational modes of both molecules, particularly those of the functional groups directly involved in the interaction.

Infrared (IR) spectroscopy is highly sensitive to the changes in the vibrational frequency of the hydroxyl (O-H) group upon hydrogen bonding. In its free, non-bonded state, the O-H stretching vibration of both the carboxylic acid and the alcohol appears as a relatively sharp band at higher frequencies. When the adduct is formed, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen of the other, leading to a weakening of the O-H covalent bond. This perturbation results in a characteristic red shift (a decrease in frequency) and significant broadening of the O-H stretching band in the IR spectrum. researchgate.netnist.gov

The carbonyl (C=O) stretching frequency of acetic acid is also affected. The hydrogen bond donation from the alcohol to the carbonyl oxygen leads to a slight decrease in the C=O bond order, resulting in a small red shift of this vibrational band. researchgate.net These shifts serve as definitive evidence for the formation of the hydrogen-bonded complex.

Table 1: Hypothetical Infrared (IR) Vibrational Frequencies for Key Stretching Modes

| Vibrational Mode | Molecule / Adduct | Expected Frequency (cm⁻¹) | Spectral Characteristics |

|---|---|---|---|

| O-H Stretch | Acetic Acid (monomer) | ~3583 | Sharp |

| O-H Stretch | Hepta-2,5-dien-4-ol | ~3630 | Sharp |

| O-H Stretch | Acetic Acid--Hepta-2,5-dien-4-ol Adduct | 3200 - 3500 | Broad, Red-shifted |

| C=O Stretch | Acetic Acid (monomer) | ~1788 | Sharp |

Note: The data in this table is illustrative and based on established principles of vibrational spectroscopy for hydrogen-bonded systems.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to IR spectroscopy. The spectrum of the adduct provides a unique molecular fingerprint. While the O-H stretching modes are often weak in Raman spectra, other key functional groups provide valuable structural information.

The symmetric C=C stretching vibrations of the diene moiety in hepta-2,5-dien-4-ol are typically strong and sharp in the Raman spectrum. The C=O stretch of acetic acid is also readily observable. The formation of the adduct is expected to cause only minor shifts in the frequencies of the C=C bonds, as they are distant from the site of hydrogen bonding. However, subtle changes in the electronic structure transmitted through the carbon framework may be detectable. The perturbation of the C=O bond, similar to that seen in IR spectroscopy, can also be observed.

Table 2: Hypothetical Raman Shifts for Fingerprint Vibrational Modes

| Vibrational Mode | Molecule / Adduct | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Symmetric Stretch | Hepta-2,5-dien-4-ol | ~1650 - 1670 |

| C=O Stretch | Acetic Acid (monomer) | ~1780 |

| C-O Stretch | Hepta-2,5-dien-4-ol | ~1100 |

Note: The data in this table is illustrative and based on typical Raman shifts for the specified functional groups.

To study the intrinsic structure of the Acetic acid--hepta-2,5-dien-4-ol adduct free from solvent influences, cryogenic ion vibrational spectroscopy (CIVS) is an exceptionally powerful technique. wisc.edu This method involves generating the ionized adduct in the gas phase, trapping it, and cooling it to cryogenic temperatures (typically near 10 K). nih.gov At these low temperatures, the adduct is locked into its minimum energy conformation.

The vibrational spectrum is then obtained by irradiating the cold ion with a tunable infrared laser. When the laser frequency matches a vibrational mode, the ion absorbs a photon, leading to the dissociation of a weakly bound "messenger" atom (like D₂ or He) that was attached to the ion. nih.govnih.gov By monitoring the fragmentation as a function of laser frequency, a high-resolution vibrational spectrum is constructed.

This technique would allow for the unambiguous identification of the O-H stretching frequency involved in the hydrogen bond, providing precise data that can be compared with theoretical calculations to confirm the adduct's geometry and the nature of the hydrogen bond. wisc.eduwisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Interactions

NMR spectroscopy probes the local magnetic fields around atomic nuclei, making it an excellent tool for studying the changes in electronic structure that occur upon the formation of a hydrogen bond.

The chemical shift of protons, particularly those directly involved in hydrogen bonding, is highly sensitive to the formation of the adduct. nih.gov The acidic proton of the carboxyl group in acetic acid and the hydroxyl proton of hepta-2,5-dien-4-ol would exhibit significant changes in their ¹H NMR signals.

When a hydrogen bond is formed, the proton donor's H atom is deshielded due to the electrostatic pull from the electronegative acceptor atom. youtube.com This deshielding causes the proton's resonance signal to shift downfield to a higher ppm value. researchgate.net By comparing the spectra of the pure components with that of the mixture, the magnitude of this downfield shift can be quantified, providing a measure of the hydrogen bond strength. Titration experiments, where one component is gradually added to the other, can be used to monitor these shifts and determine the association constant for the adduct formation.

Table 3: Hypothetical Proton (¹H) NMR Chemical Shift Data (in CDCl₃)

| Proton Environment | Molecule / Adduct | Expected Chemical Shift (δ, ppm) | Expected Change |

|---|---|---|---|

| Carboxyl (-COOH) | Acetic Acid | ~11.5 | N/A |

| Hydroxyl (-OH) | Hepta-2,5-dien-4-ol | ~2.5 (concentration dependent) | N/A |

Note: The data in this table is illustrative, based on the principle of deshielding in hydrogen-bonded systems. Actual values are concentration and solvent dependent.

The formation of the hydrogen bond also perturbs the electronic environment of the carbon atoms within the adduct, which can be detected by ¹³C NMR spectroscopy. acs.org The carbon atoms closest to the site of interaction are most affected. nih.gov

Specifically, the carbonyl carbon of acetic acid is expected to show a downfield shift upon adduct formation. docbrown.info The hydrogen bond to the carbonyl oxygen withdraws electron density from the carbon, deshielding it. Similarly, the C4 carbon of hepta-2,5-dien-4-ol (the carbon atom bonded to the hydroxyl group) will experience a change in its chemical shift. The magnitude and direction of this shift depend on whether the alcohol's hydroxyl group acts as the hydrogen bond donor or acceptor. These perturbations provide valuable information about the electronic redistribution occurring upon complexation. libretexts.orglibretexts.org

Table 4: Hypothetical Carbon (¹³C) NMR Chemical Shift Data (in CDCl₃)

| Carbon Environment | Molecule / Adduct | Expected Chemical Shift (δ, ppm) | Expected Change |

|---|---|---|---|

| Carbonyl (C=O) | Acetic Acid | ~178 | N/A |

| Methyl (-CH₃) | Acetic Acid | ~21 | N/A |

| Carbinol (-CHOH) | Hepta-2,5-dien-4-ol | ~70 | N/A |

| Carbonyl (C=O) | Acetic Acid--Hepta-2,5-dien-4-ol Adduct | ~180 | Downfield Shift |

Note: The data in this table is illustrative and based on known electronic effects of hydrogen bonding in ¹³C NMR.

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity

There is no available research data from Two-Dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), for the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct. Such studies would be instrumental in determining the spatial proximity and through-space interactions between the protons of the acetic acid and hepta-2,5-dien-4-ol molecules within the adduct, providing insight into its three-dimensional structure in solution.

Mass Spectrometry for Adduct Identification and Stoichiometry Determination

Detailed mass spectrometric analyses specifically targeting the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct are not described in the current body of scientific literature. Mass spectrometry is a critical tool for confirming the formation of the adduct and determining its stoichiometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data has been published for the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct. ESI-MS is a soft ionization technique that would be suitable for observing the intact, non-covalently bound adduct in the gas phase.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

There are no published studies utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry to characterize the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass of the adduct can be calculated, there is no experimental High-Resolution Mass Spectrometry (HRMS) data available in the literature to confirm this value for the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct. HRMS would provide a highly accurate mass measurement, which is essential for confirming the elemental composition of the adduct.

Gas-Phase Fragmentation Pathways of the Adduct

An analysis of the gas-phase fragmentation pathways of the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct has not been reported. Such a study, typically conducted using tandem mass spectrometry (MS/MS), would yield valuable information about the strength and nature of the interactions holding the adduct together.

X-ray Diffraction for Solid-State Structural Elucidation

There is no record of X-ray diffraction analysis having been performed on the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct. This technique would be the definitive method for determining the precise three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method would provide definitive information on the molecular geometry of the acetic acid and hepta-2,5-dien-4-ol components within the co-crystal, as well as how these molecules pack together in the crystal lattice.

Hypothetical Data from SC-XRD Analysis:

If an SC-XRD experiment were to be conducted, a data table summarizing the crystallographic information would be generated. A hypothetical example of such a table is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for Acetic Acid--Hepta-2,5-dien-4-ol (1/1)

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The arrangement of symmetry elements in the crystal. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.45 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1056.7 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.158 | The theoretical density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

From this data, a detailed analysis of the molecular geometry would reveal the specific bond lengths and angles within both the acetic acid and hepta-2,5-dien-4-ol molecules. Furthermore, the analysis of the crystal packing would describe the intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl group of the alcohol, which hold the crystal lattice together.

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This is useful for phase identification, purity analysis, and determining the degree of crystallinity.

Hypothetical Data from PXRD Analysis:

A PXRD experiment on a bulk sample of the acetic acid--hepta-2,5-dien-4-ol (1/1) adduct would produce a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). From this plot, a table of characteristic peaks can be generated.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Peaks for Acetic Acid--Hepta-2,5-dien-4-ol (1/1)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 23.8 | 3.74 | 65 |

| 28.5 | 3.13 | 30 |

This data would be crucial for confirming that a bulk sample consists of a single crystalline phase corresponding to the structure determined by SC-XRD. It could also be used to monitor the stability of the adduct under various conditions and to identify it in mixtures.

Computational and Theoretical Investigations of Acetic Acid Hepta 2,5 Dien 4 Ol 1/1 Interactions

Quantum Chemical Methodologies Applied to Adduct Systems

To investigate the interactions within the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct, researchers would employ a range of quantum chemical methodologies. These methods are crucial for understanding the geometric and energetic properties of the molecular complex.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For the acetic acid and hepta-2,5-dien-4-ol adduct, DFT calculations would be instrumental in predicting the most stable three-dimensional arrangement of the two molecules, a process known as geometry optimization. By finding the minimum energy structure, researchers can gain insights into how the two molecules orient themselves to maximize their interaction. Furthermore, these calculations would provide the binding energy of the adduct, indicating the strength of the association between the acetic acid and hepta-2,5-dien-4-ol molecules.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Level Accuracy

For a more precise understanding of the interaction energies, higher-level ab initio methods are often employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a more accurate description of electron correlation, which is vital for correctly modeling non-covalent interactions. While computationally more demanding, these methods serve as a benchmark for the results obtained from DFT calculations, ensuring a high degree of confidence in the computed properties of the adduct.

Hartree-Fock Methods for Basis Set Effects

The Hartree-Fock (HF) method, while being a more fundamental ab initio approach that does not account for electron correlation to the same extent as MP2 or CCSD(T), is valuable for systematically studying the effect of the basis set on the calculated properties. A basis set is a set of mathematical functions used to build molecular orbitals. By performing calculations with progressively larger and more complex basis sets (e.g., from 6-31G(d) to aug-cc-pVTZ), researchers can assess the convergence of the results and ensure that the chosen basis set is adequate for describing the molecular system accurately.

Detailed Analysis of Non-Covalent Interactions within the Adduct

The stability of the "Acetic acid--hepta-2,5-dien-4-ol (1/1)" adduct would be primarily determined by a network of non-covalent interactions.

Characterization of Classical Hydrogen Bonds (O-H···O)

The most significant interaction expected to stabilize this adduct is a classical hydrogen bond. This would likely form between the hydroxyl group (-OH) of acetic acid, acting as the hydrogen bond donor, and the oxygen atom of the hydroxyl group in hepta-2,5-dien-4-ol, which would act as the hydrogen bond acceptor. Alternatively, the carbonyl oxygen of acetic acid could serve as the acceptor. A detailed computational analysis would characterize this bond by its length (the H···O distance), the O-H···O angle, and the shift in the vibrational frequency of the O-H bond upon complex formation.

Energetic and Stability Profiling of the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct

The formation of a 1:1 adduct between acetic acid and hepta-2,5-dien-4-ol is primarily driven by non-covalent interactions, most notably hydrogen bonding. Computational chemistry provides a powerful lens through which to examine the energetic landscape and stability of this molecular complex. By employing a range of theoretical methods, it is possible to quantify the strength of the interaction and dissect the various energetic contributions that govern the adduct's formation and behavior.

Calculation of Interaction and Stabilization Energies

The interaction energy (ΔE_int) and stabilization energy are fundamental descriptors of the stability of the acetic acid--hepta-2,5-dien-4-ol adduct. These energies are typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated monomers (acetic acid and hepta-2,5-dien-4-ol). High-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2), are often employed for this purpose. researchgate.net

A crucial aspect of these calculations is the correction for basis set superposition error (BSSE), which can artificially inflate the calculated interaction energy. The counterpoise correction method is a standard approach to mitigate this error, providing a more accurate representation of the true interaction strength.

Table 1: Calculated Interaction and Stabilization Energies for the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct

| Parameter | Value (kcal/mol) |

| Uncorrected Interaction Energy (ΔE_int) | -9.8 |

| Basis Set Superposition Error (BSSE) | 1.2 |

| Corrected Interaction Energy (ΔE_int_corr) | -8.6 |

| Zero-Point Vibrational Energy (ZPVE) Correction | 1.5 |

| Stabilization Energy (ΔE_stab) | -7.1 |

Note: The data in this table is illustrative and based on typical values for similar hydrogen-bonded complexes.

Analysis of Enthalpy and Free Energy Contributions

While interaction energy provides insight into the electronic stability of the adduct, a more complete thermodynamic picture requires the consideration of enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.net These quantities account for thermal and entropic effects, which are critical for understanding the spontaneity and equilibrium of the adduct formation process under real-world conditions.

The enthalpy of formation is closely related to the interaction energy but includes thermal corrections. The Gibbs free energy further incorporates the change in entropy (ΔS) upon complex formation. The formation of a single complex from two separate molecules generally leads to a decrease in entropy, which can counteract the favorable enthalpic contributions.

Table 2: Enthalpy and Free Energy Contributions for the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct Formation at 298.15 K

| Thermodynamic Parameter | Contribution (kcal/mol) |

| Enthalpy Change (ΔH) | -6.5 |

| Entropy Change (TΔS) | -3.2 |

| Gibbs Free Energy Change (ΔG) | -3.3 |

Note: The data in this table is illustrative and based on typical values for similar hydrogen-bonded complexes.

Proton Transfer Energetics and Acidity in Complex Environments

The interaction between acetic acid and hepta-2,5-dien-4-ol can influence the acidity of the carboxylic acid proton. The formation of a hydrogen bond can facilitate proton transfer, and computational methods can be used to model the energetics of this process. frontiersin.org This involves calculating the potential energy surface for the proton transfer reaction, identifying the transition state, and determining the activation energy barrier.

The acidity of acetic acid within the complex is also affected by the local environment created by the hepta-2,5-dien-4-ol molecule. The presence of the dienol can stabilize the resulting acetate (B1210297) anion, thereby lowering the proton affinity and increasing the acidity of the acetic acid.

Electron Density and Bonding Analysis

To gain a deeper understanding of the nature of the interactions within the acetic acid--hepta-2,5-dien-4-ol adduct, it is necessary to analyze the electron density distribution and the changes that occur upon complex formation. Two powerful theoretical frameworks for this purpose are the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis.

Atoms in Molecules (AIM) Theory for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins and identifying the critical points in the electron density topology. wikipedia.org Of particular interest for non-covalent interactions are the bond critical points (BCPs) that form between the interacting atoms. The properties of the electron density at these BCPs provide quantitative measures of the interaction strength and character.

For the acetic acid--hepta-2,5-dien-4-ol adduct, a BCP is expected to be found between the hydroxyl proton of acetic acid and the hydroxyl oxygen of hepta-2,5-dien-4-ol. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP are indicative of a hydrogen bond.

Table 3: AIM Parameters at the Hydrogen Bond Critical Point of the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct

| AIM Parameter | Value (atomic units) |

| Electron Density (ρ) | 0.025 |

| Laplacian of Electron Density (∇²ρ) | 0.085 |

| Total Energy Density (H) | -0.001 |

Note: The data in this table is illustrative and based on typical values for similar hydrogen-bonded complexes.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecular system. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

In the context of the acetic acid--hepta-2,5-dien-4-ol adduct, NBO analysis can quantify the extent of charge transfer from the lone pair orbitals of the oxygen atom in hepta-2,5-dien-4-ol to the antibonding orbital of the O-H bond in acetic acid. This interaction, often denoted as n → σ*, is a key electronic feature of hydrogen bonding and contributes significantly to the stability of the complex. The second-order perturbation energy (E(2)) associated with this interaction provides a measure of its strength.

Table 4: NBO Analysis of the Key Donor-Acceptor Interaction in the Acetic Acid--Hepta-2,5-dien-4-ol (1/1) Adduct

| Donor NBO (Hepta-2,5-dien-4-ol) | Acceptor NBO (Acetic Acid) | E(2) (kcal/mol) |

| LP(O) | σ*(O-H) | 5.6 |

Note: The data in this table is illustrative and based on typical values for similar hydrogen-bonded complexes.

Energy Decomposition Analysis (EDA) for Interaction Components

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to dissect the total interaction energy between two molecular fragments into physically meaningful components. This analysis provides deep insights into the nature of the chemical bonding and non-covalent interactions that stabilize a molecular complex. For the hypothetical Acetic acid--hepta-2,5-dien-4-ol (1/1) complex, an EDA would partition the interaction energy into electrostatic, exchange-repulsion (Pauli), polarization, and dispersion components.

A typical EDA study would involve high-level quantum mechanical calculations. The interaction energy (ΔE_int) is generally decomposed as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

Where:

ΔE_elstat (Electrostatic energy) represents the classical electrostatic interaction between the unperturbed charge distributions of the two molecules. This term includes interactions between permanent dipoles, quadrupoles, and higher multipoles.

ΔE_Pauli (Pauli repulsion) is a destabilizing term that arises from the quantum mechanical effect of electron-electron repulsion between electrons in occupied orbitals of the interacting fragments.

ΔE_orb (Orbital interaction energy) accounts for the stabilization resulting from the mixing of occupied and unoccupied orbitals of the two fragments, which is indicative of covalent character in the interaction.

ΔE_disp (Dispersion energy) is the attractive interaction arising from instantaneous fluctuations in electron density, leading to induced dipoles.

While no specific data exists for the Acetic acid--hepta-2,5-dien-4-ol (1/1) complex, studies on similar systems, such as the interaction of carboxylic acids with alcohols, suggest that hydrogen bonding would be a dominant feature. In such a scenario, the electrostatic and orbital interaction terms would be expected to be the major contributors to the stability of the complex.

Table 1: Hypothetical Energy Decomposition Analysis for Acetic acid--hepta-2,5-dien-4-ol (1/1) Interaction

| Interaction Component | Hypothetical Energy (kcal/mol) |

| Electrostatic (ΔE_elstat) | -10.5 |

| Pauli Repulsion (ΔE_Pauli) | +8.2 |

| Orbital Interaction (ΔE_orb) | -5.1 |

| Dispersion (ΔE_disp) | -2.3 |

| Total Interaction (ΔE_int) | -9.7 |

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data for the specified complex. They are intended to demonstrate the typical output of an EDA calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of the Acetic acid--hepta-2,5-dien-4-ol (1/1) complex would provide valuable information about its dynamic behavior, conformational flexibility, and the influence of a solvent environment on its structure and stability.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. By analyzing these trajectories, various properties can be calculated, including:

Radial Distribution Functions (RDFs): To characterize the local structure of the solvent around the complex and identify specific interaction sites.

Hydrogen Bond Analysis: To determine the lifetime and dynamics of hydrogen bonds between acetic acid and hepta-2,5-dien-4-ol, as well as with solvent molecules.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability of the complex and the flexibility of its different regions.

Table 2: Potential Research Focus for Molecular Dynamics Simulations of Acetic acid--hepta-2,5-dien-4-ol (1/1)

| Research Question | Simulation Details | Expected Outcome |

| Stability of the 1:1 complex in vacuum | NVT/NPT ensemble, 100 ns simulation | Assessment of the intrinsic stability and conformational preferences of the complex. |

| Effect of a non-polar solvent (e.g., hexane) | Explicit solvent model, analysis of solute-solvent interactions | Understanding the influence of a hydrophobic environment on the complex's structure. |

| Behavior in aqueous solution | Explicit water model (e.g., TIP3P), analysis of hydrogen bonding networks | Elucidation of the role of water in stabilizing or destabilizing the complex. |

Note: This table outlines potential research directions and does not represent completed studies.

Supramolecular Architectures and Crystal Engineering of Acetic Acid Hepta 2,5 Dien 4 Ol 1/1 Systems

Design Principles for Hydrogen Bonded Solids Involving Carboxylic Acids and Alcohols

The rational design of co-crystals is predicated on a detailed understanding of the supramolecular chemistry of the functional groups involved. nih.gov For systems containing carboxylic acids and alcohols, the primary design principle revolves around the predictable and robust nature of the hydrogen bond, particularly the O-H···O interaction. rsc.orgrsc.org Crystal engineering strategies leverage the knowledge of these intermolecular interactions to select potential co-formers that are complementary. rsc.org

The formation of a stable co-crystal is guided by a set of empirical principles, often referred to as Etter's rules, which provide a framework for predicting the most likely hydrogen-bonding patterns. japtronline.com Key principles applicable to acid-alcohol systems include:

All good proton donors and acceptors are typically involved in hydrogen bonding. japtronline.com

Strong hydrogen bonds are favored over weak hydrogen bonds. nih.gov

The most stable hydrogen-bonded structures will form preferentially.

In the context of an acetic acid and hepta-2,5-dien-4-ol system, both molecules contain a hydroxyl group (-OH), making them capable of acting as both hydrogen bond donors and acceptors. Acetic acid also possesses a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. rsc.org The design of this co-crystal relies on the potent interaction between the acidic proton of acetic acid and the hydroxyl oxygen of the alcohol, and conversely, the hydroxyl proton of the alcohol and the carbonyl oxygen of the acid. The thermodynamic stability of the resulting co-crystal must be greater than that of the individual crystalline components for it to form. ugr.es

Table 1: Key Functional Groups and Their Hydrogen Bonding Roles

| Molecule | Functional Group | Primary Role |

|---|---|---|

| Acetic Acid | Carboxyl (-COOH) | H-bond Donor & Acceptor |

| Acetic Acid | Carbonyl (C=O) | H-bond Acceptor |

| Hepta-2,5-dien-4-ol | Hydroxyl (-OH) | H-bond Donor & Acceptor |

Topologies of Hydrogen Bonding Networks in Co-Crystals

Hydrogen bonds act as the primary vectors that guide the self-assembly of molecules into ordered crystalline lattices. The resulting patterns, or topologies, can range from simple one-dimensional chains to complex three-dimensional frameworks. nih.govacs.org The analysis of these networks is often simplified by identifying repeating structural motifs. rsc.org

In co-crystals involving carboxylic acids and alcohols, several common topologies are observed:

Chains (1D): Molecules are linked sequentially to form infinite one-dimensional chains. This can occur, for example, if the acid and alcohol molecules alternate in a head-to-tail arrangement.

Rings (0D): A finite number of molecules connect to form a closed loop. The most famous example in carboxylic acid chemistry is the dimeric ring motif. mdpi.com

Sheets (2D): One-dimensional chains can be further linked together through additional hydrogen bonds to form two-dimensional, layered structures, sometimes referred to as lamellar layers. nih.govacs.org

Three-Dimensional Frameworks: The interconnection of sheets or chains can lead to complex 3D architectures. nih.gov These can include structures described as ladders, sandwiches, or interpenetrated networks, where independent networks are intertwined without being covalently bonded. nih.govacs.org In some cases, these extended networks can form porous materials known as hydrogen-bonded organic frameworks (HOFs). acs.org

The specific topology that forms in the acetic acid--hepta-2,5-dien-4-ol system would depend on the geometric compatibility of the molecules and the hierarchy of the intermolecular interactions that are established.

Formation and Hierarchy of Supramolecular Synthons (Homo- and Heterosynthons)

The concept of the supramolecular synthon is central to the predictive power of crystal engineering. A supramolecular synthon is a robust and recurring structural unit formed by specific and directional intermolecular interactions. mdpi.com In the context of the acetic acid and hepta-2,5-dien-4-ol system, there is a competition between the formation of homosynthons (interactions between like molecules) and heterosynthons (interactions between unlike molecules).

Common Supramolecular Synthons:

Carboxylic Acid Homosynthon: Carboxylic acids have a very strong tendency to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is an exceptionally stable and common motif, described with the graph-set notation R²₂(8). mdpi.comnih.gov

Alcohol Homosynthon: Alcohols frequently form hydrogen-bonded chains or rings, with each hydroxyl group acting as both a donor and an acceptor to neighboring alcohol molecules. mdpi.comacs.org

Acid-Alcohol Heterosynthon: This is the key interaction for co-crystal formation, where the carboxylic acid's hydroxyl group donates a proton to the alcohol's hydroxyl oxygen, or the alcohol's hydroxyl group donates to the acid's carbonyl oxygen. rsc.org

The principle of synthon hierarchy helps predict which interaction is most likely to dominate the crystal structure. While the carboxylic acid dimer is a very stable homosynthon, the formation of a heterosynthon with a complementary functional group, such as an alcohol, is often favored. japtronline.comacs.org This preference for heterosynthon formation is the driving force for co-crystallization. japtronline.com In a competitive environment, the strongest hydrogen bond donor will typically pair with the strongest acceptor to form the primary and most influential synthon, which then directs the rest of the crystal packing. nih.govjaptronline.com

Table 2: Common Synthons in Acid-Alcohol Systems

| Synthon Type | Interacting Molecules | Description | Common Graph Set |

|---|---|---|---|

| Homosynthon | Acetic Acid ↔ Acetic Acid | Cyclic dimer formation | R²₂(8) |

| Homosynthon | Alcohol ↔ Alcohol | Catemeric chain or ring | C(n) |

| Heterosynthon | Acetic Acid ↔ Alcohol | Acid-alcohol hydrogen bond | D or C(n) |

Influence of the Hepta-2,5-dien-4-ol Moiety on Crystal Packing

Unlike small, planar molecules that can pack efficiently, the bulky and non-linear structure of hepta-2,5-dien-4-ol will likely frustrate simple, dense packing arrangements. Its conformational flexibility means that it may adopt a specific geometry in the solid state to optimize its intermolecular interactions within the crystal lattice.

Furthermore, the presence of two carbon-carbon double bonds in the hepta-2,5-dien-4-ol molecule introduces the possibility of weaker, non-covalent interactions that can contribute to the stability of the crystal lattice. These can include C-H···π interactions, where a C-H bond from a neighboring acetic acid or another alcohol molecule interacts with the electron-rich π-system of the double bond. mdpi.com While weaker than hydrogen bonds, these dispersive forces are essential in stabilizing the final three-dimensional arrangement of the molecules in the crystal. mdpi.com

Extended Lattice Structures and Multi-Dimensional Frameworks

The primary supramolecular synthons formed between acetic acid and hepta-2,5-dien-4-ol serve as the building blocks for constructing an extended, multi-dimensional crystalline architecture. nih.govacs.org The acid-alcohol heterosynthon would likely link the individual components into primary motifs such as infinite one-dimensional chains or discrete, larger cyclic assemblies.

These primary structures then organize into a three-dimensional lattice through a combination of additional hydrogen bonds and weaker van der Waals forces, including the potential C-H···π interactions involving the dienol moiety. acs.orgacs.orgrsc.org Depending on the directionality of these interactions and the steric influence of the hepta-2,5-dien-4-ol molecule, a variety of extended structures could be formed:

Layered Structures: 1D chains may pack side-by-side to form 2D sheets. The interactions between these sheets would be weaker, leading to a layered or lamellar crystal structure. acs.org

Interpenetrated Frameworks: If the primary synthons create large voids or channels within the lattice, a second, independent network may form that interpenetrates the first, leading to a more complex and dense structure. nih.govacs.org

3D Networks: Strong, directional interactions extending in all three dimensions could result in a fully connected three-dimensional framework. nih.gov

The final crystal structure represents a delicate balance between the formation of strong, directional hydrogen bonds that create primary motifs and the need for efficient space-filling (packing) dictated by the shape of the constituent molecules.

Advanced Applications and Future Research Directions of Acetic Acid Hepta 2,5 Dien 4 Ol 1/1 Derived Concepts

Role in Directed Synthetic Methodologies and Catalysis

The formation of a transient or stable adduct between a substrate and a catalyst or directing group is a cornerstone of modern synthetic chemistry. The Acetic acid--hepta-2,5-dien-4-ol (1/1) complex serves as a simple model for such interactions, which can be harnessed to control reactivity and selectivity.

Complex-Enabled C-H Activation Strategies

Carbon-hydrogen (C-H) activation is a powerful strategy for streamlining the synthesis of complex molecules by directly functionalizing abundant C-H bonds. This process often relies on directing groups that position a metal catalyst in proximity to a specific C-H bond. While not explicitly studied for this adduct, it is conceivable that the hydroxyl group of hepta-2,5-dien-4-ol, potentially modified or interacting with acetic acid, could serve as a directing group for transition-metal-catalyzed C-H activation at an adjacent allylic or vinylic position. The formation of an acetate-alcohol complex could modulate the electronic properties and steric environment of the directing group, potentially influencing the efficiency and regioselectivity of the C-H activation step. Future research could explore the design of ligands that mimic this interaction to achieve novel transformations.

Stereocontrol and Enantioselective Synthesis Mediated by Non-Covalent Adducts

Non-covalent interactions (NCIs) are increasingly recognized as a sophisticated tool for controlling stereoselectivity in catalysis. digitellinc.comnih.gov The hydrogen bonding between the carboxylic acid proton of acetic acid and the hydroxyl group of hepta-2,5-dien-4-ol is a prime example of such an interaction. In the context of enantioselective synthesis, chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, utilize dual hydrogen bonds to bind and orient substrates within a chiral environment, thereby dictating the stereochemical outcome of a reaction. mdpi.com

The formation of a ternary complex between a chiral catalyst, acetic acid (as a co-catalyst or additive), and a substrate like hepta-2,5-dien-4-ol could create a highly organized transition state. This organization, governed by a network of NCIs, can lead to high levels of stereocontrol in reactions such as Michael additions, cycloadditions, or aldol (B89426) reactions. mdpi.comnih.gov The precise geometry and stability of these non-covalent adducts are critical for achieving high enantioselectivity. nih.gov Theoretical and mechanistic studies, often employing Density Functional Theory (DFT), are crucial for understanding how these weak interactions synergistically influence the transition state and lead to the observed stereochemical preference. digitellinc.commdpi.com

Catalytic Oxidation and Reduction Processes (relevant to acid/alcohol interconversion)

The interconversion between alcohols and their corresponding carbonyl compounds (aldehydes or ketones) is a fundamental transformation in organic synthesis. ncert.nic.in The presence of an acid can significantly influence these processes. Specifically, the oxidation of the secondary alcohol hepta-2,5-dien-4-ol to hepta-2,5-dien-4-one (B14341563) can be achieved using various catalytic systems. Acetic acid or its derivatives can play multiple roles in these reactions, acting as a co-catalyst, a ligand, or a pH modifier.

For instance, catalytic systems for alcohol oxidation often employ metal complexes in conjunction with an oxidant. researchgate.netacs.org Acetic acid can facilitate these reactions by protonating the alcohol, making it more susceptible to oxidation, or by participating in the ligand sphere of the metal catalyst, thereby tuning its reactivity and selectivity. Conversely, the reduction of a ketone back to an alcohol can also be influenced by the acidic environment. Recently, biological routes for the reduction of carboxylic acids to alcohols have also been explored, highlighting the potential for novel biocatalytic pathways. nih.govbiorxiv.orgnih.gov

| Catalyst System | Oxidant | Role of Acid/Acetate (B1210297) | Typical Substrates |

|---|---|---|---|

| Ru(OH)x/CeO2 | O2 | Not directly involved, but reaction produces acetic acid from ethanol (B145695). acs.org | Primary Alcohols |

| Mn(OAc)2 / 2-Picolinic Acid | Peracetic Acid (PAA) | Metal salt provides the catalytic center. researchgate.net | Secondary Alcohols |

| Au/TiO2 | O2 / H2O | Reaction product from ethanol oxidation. rsc.org | Primary Alcohols |

| CuCr catalysts | H2O | Reaction product from ethanol via dehydrogenation and aldehyde-water shift. rsc.org | Primary Alcohols |

Relevance in Material Science and Smart Materials Design (e.g., crystal engineering for specific functions)

Crystal engineering is the design and synthesis of functional solid-state structures with desired physicochemical properties. nih.gov A key strategy in this field is the formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, most commonly hydrogen bonds. nih.govnih.govresearchgate.net

The Acetic acid--hepta-2,5-dien-4-ol (1/1) system is a quintessential example of a potential co-crystal, formed between a carboxylic acid (hydrogen bond donor) and an alcohol (hydrogen bond acceptor). By systematically choosing different components, it is possible to tailor the properties of the resulting material. Pharmaceutical co-crystals, for example, are designed to improve properties like solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). nih.govnih.govacs.org The principles of supramolecular synthons—reliable and predictable hydrogen-bonding patterns—guide the assembly of these structures. nih.gov The carboxylic acid-alcohol heterosynthon is a robust interaction that can be exploited to construct novel materials with specific functions, ranging from improved pharmaceuticals to materials with unique optical or mechanical properties.

| Principle | Description | Relevance to Acetic Acid--Hepta-2,5-dien-4-ol |

|---|---|---|

| Supramolecular Synthons | Predictable and robust non-covalent interactions that guide crystal packing. nih.gov | The carboxylic acid-alcohol hydrogen bond is a well-defined heterosynthon. |

| Property Modulation | Co-crystallization can alter melting point, solubility, stability, and mechanical properties of the components. researchgate.net | The adduct would have physical properties distinct from pure acetic acid or hepta-2,5-dien-4-ol. |

| Preparation Methods | Techniques include solvent evaporation, grinding, slurry conversion, and anti-solvent addition. nih.govacs.org | These methods could be used to prepare and study the solid-state form of the adduct. |

| Polymorphism | The ability of a substance to exist in more than one crystal form. Co-crystals can be designed from polymorphic ingredients. | The adduct may exhibit its own polymorphic forms with different properties. |

Novel Insights into Chemical Reaction Mechanisms through Adduct Studies

The study of transient or stable adducts provides invaluable information about reaction mechanisms. Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for observing non-covalently bound species in the gas phase. nih.gov The presence and relative abundance of different adducts, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or complexes with solvent or additive molecules, can reveal mechanistic details. nih.govsemanticscholar.orgresearchgate.netoup.com

Investigating the Acetic acid--hepta-2,5-dien-4-ol adduct via ESI-MS could illuminate the nature of the hydrogen bond connecting the two molecules. Additives like acetic acid are commonly used in LC-MS to promote protonation and improve sensitivity. nih.govsemanticscholar.org However, they can also lead to the formation of specific adducts, and studying these can help understand the ionization process itself. For example, the competition between forming a protonated molecule versus a sodium adduct can be influenced by the presence of acetic acid. nih.govresearchgate.net By analyzing the fragmentation patterns of the isolated adduct in the mass spectrometer (MS/MS), one can probe the intrinsic strength of the non-covalent bond and gain insight into the gas-phase chemistry of the complex, which can, in turn, inform our understanding of its behavior in solution.

| Adduct Type | Formula | Significance in Mechanistic Studies |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | Indicates the basicity of the analyte and is often the target for sensitive detection. nih.gov |

| Sodiated Adduct | [M+Na]⁺ | Common adduct from glassware or solvent impurities; its suppression is often desired. semanticscholar.orgresearchgate.net |

| Ammoniated Adduct | [M+NH₄]⁺ | Forms in the presence of ammonium (B1175870) salts (e.g., ammonium acetate) and can aid ionization of weakly basic compounds. oup.com |

| Acetate Adduct | [M+CH₃COO]⁻ | Observed in negative ion mode when acetic acid is present in the mobile phase. |

| Dimer Adduct | [2M+H]⁺ or [2M-H]⁻ | Can provide information about intermolecular self-association of the analyte. researchgate.net |

Emerging Research Areas and Unexplored Facets

The conceptual framework provided by the Acetic acid--hepta-2,5-dien-4-ol adduct opens several avenues for future research. The simplicity of its components allows it to serve as a foundational model for more complex systems.

Emerging research areas include:

Biomimetic Catalysis: Many enzymes utilize a network of hydrogen bonds involving carboxylic acid (e.g., from aspartate or glutamate (B1630785) residues) and alcohol (e.g., from serine or threonine residues) functionalities to bind substrates and catalyze reactions with remarkable specificity. Designing synthetic catalysts that mimic these active sites, using principles gleaned from simple adducts, is a promising area of research.

Supramolecular Polymers and Gels: The hydrogen-bonding motif can be used to assemble monomers into long polymer chains or three-dimensional networks. Exploring the self-assembly of bifunctional molecules containing both carboxylic acid and alcohol groups, inspired by the 1:1 adduct, could lead to the development of novel "smart" materials like self-healing polymers or stimuli-responsive gels.

Computational Co-crystal Design: Advances in computational chemistry allow for the in silico prediction of co-crystal formation and properties. Using the Acetic acid--hepta-2,5-dien-4-ol system as a benchmark, more sophisticated computational models can be developed to accelerate the discovery of new co-crystals with tailored functionalities for applications in pharmaceuticals, electronics, and materials science.

Mechanistic Probes for Complex Reactions: The deliberate use of isotopically labeled adducts (e.g., using deuterated acetic acid) in mechanistic studies can help trace the role of proton transfer steps in complex catalytic cycles. This can provide definitive evidence for the involvement of acid co-catalysts in rate-determining steps.

Q & A

Q. What green chemistry approaches can be applied to optimize the synthesis of Acetic acid--hepta-2,5-dien-4-ol (1/1) while minimizing environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.